3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate, commonly known as Isocarboxazid, is a pharmaceutical compound primarily used as an antidepressant. It belongs to the class of monoamine oxidase inhibitors (MAOIs) and is utilized in the treatment of major depressive disorders. Isocarboxazid is characterized by its unique structure that includes an isoxazole ring, which contributes to its biological activity.
Isocarboxazid was first synthesized in the mid-20th century and has been studied for its pharmacological properties. It is derived from the reaction of 5-methyl-3-isoxazolecarboxylic acid with benzylhydrazine, followed by sulfation to produce the sulfate salt form, which enhances its solubility and bioavailability .
Isocarboxazid is classified as:
The synthesis of Isocarboxazid involves several key steps:
The molecular structure of Isocarboxazid can be described as follows:
Isocarboxazid participates in various chemical reactions due to its functional groups:
Isocarboxazid acts primarily as a monoamine oxidase inhibitor. Its mechanism involves:
This mechanism supports its therapeutic use in treating major depressive disorder by enhancing mood and alleviating depressive symptoms .
Relevant data indicate that Isocarboxazid has a low toxicity profile when used appropriately within prescribed limits .
Isocarboxazid has significant applications in medicine:
The synthesis of 3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate (C₁₂H₁₅N₃O₆S) has evolved significantly since its initial development. Early routes relied on carbodiimide-mediated coupling between 5-methyl-3-isoxazolecarboxylic acid and benzylhydrazine, using N,N′-dicyclohexylcarbodiimide (DCC) in anhydrous solvents like diethyl ether. This method faced challenges, including the insoluble urea byproduct (dicyclohexylurea, DCU), which complicated purification and reduced yields to ~65% [1]. To address this, N,N′-diisopropylcarbodiimide (DIC) was introduced, offering improved solubility of the urea byproduct in organic solvents. However, DIC’s toxicity and allergenicity limited its industrial utility [5]. A pivotal advancement came with the adoption of in situ ester activation, where ethyl 5-methylisoxazole-3-carboxylate was reacted with benzylhydrazine in ethanol. This method bypassed carbodiimides entirely, yielding the hydrazide intermediate at 75–80% efficiency before sulfate salt formation [1] [6].
Solvent choice critically influences the nucleophilic acyl substitution step in forming the hydrazide bond. Polar aprotic solvents like dimethyl carbonate (DMC) and ethyl acetate demonstrate superior performance due to their ability to stabilize transition states without inhibiting nucleophile reactivity. As shown in Table 1, DMC achieves >90% conversion in ester-hydrazine couplings, outperforming traditional solvents like dichloromethane (DCM) [5]. Conversely, protic solvents (e.g., ethanol) facilitate higher yields in sulfate salt crystallization but slow acyl substitution kinetics due to hydrogen-bond competition. Non-polar solvents (toluene, benzene) are unsuitable due to poor solubility of the carboxylate intermediate [1] [3]. The optimal balance leverages ethanol-diethyl ether mixtures (1:3 v/v) for sulfate precipitation, combining ethanol’s solubilizing power with ether’s low polarity to drive crystallization [1].
Table 1: Solvent Performance in Hydrazide Coupling
Solvent | Relative Rate | Yield (%) | Byproduct Formation |
---|---|---|---|
Dimethyl carbonate | 1.8 | 92 | Low |
Ethyl acetate | 1.5 | 88 | Moderate |
Dichloromethane | 1.0 | 78 | High |
Ethanol | 0.7 | 65 | Low |
Diethyl ether | 0.5 | 42 | Very Low |
Ester-activated routes circumvent carbodiimide limitations by employing nucleophilic catalysts to enhance electrophilicity. 4-Dimethylaminopyridine (DMAP) at 5 mol% accelerates hydrazide formation from ethyl 5-methylisoxazole-3-carboxylate, reducing reaction times from 24 h to 4 h at 25°C [5]. However, DMAP can promote N-acylurea side products if residual carboxylic acids are present. Alternatively, Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide) activates esters via acylpyridinium intermediates, achieving 95% conversion in DMC with minimal byproducts [5]. For industrial-scale synthesis, acid scavengers (e.g., triethylamine) are essential to neutralize HCl generated during sulfate salt formation, preventing degradation of the isoxazole ring [1] [3].
The final sulfate salt is formed by reacting the hydrazide free base with sulfuric acid in ethanol, followed by antisolvent crystallization using diethyl ether. Counterion selection is crucial: sulfate salts exhibit superior crystallinity and stability compared to hydrochloride or hydrobromide salts due to stronger ionic interactions [2]. Key crystallization parameters include:
Modern synthesis prioritizes atom economy (AE), waste reduction, and safer solvents. The direct ammonolysis route to 5-methylisoxazole-3-carboxamide—a key precursor—uses liquid ammonia instead of ammonium salts, eliminating inorganic byproducts and achieving 92% AE [6]. Solvent-reagent guides recommend DMC with Mukaiyama’s reagent for esterification, reducing process mass intensity (PMI) by 50% compared to DCM-DCC systems [5]. Additionally, in situ ring formation from dimethyl oxalate and acetone minimizes intermediate isolation steps, cutting organic waste by 30% [6]. Table 2 compares the atom economy of key steps:
Table 2: Atom Economy (AE) Metrics for Synthetic Steps
Reaction Step | Reagent System | AE (%) | E-Factor |
---|---|---|---|
Isoxazole ester synthesis | Oxalate + acetone | 92 | 1.8 |
Hydrazide coupling | DMC + Mukaiyama’s reagent | 89 | 2.1 |
Sulfate salt formation | H₂SO₄ in EtOH/Et₂O | 95 | 1.2 |
Future directions include catalytic hydroxylamine recycling in isoxazole formation and enzyme-mediated acylations to replace stoichiometric activators [5] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7